Methoxphenidine is classified as a new psychoactive substance (NPS) and falls under the category of arylcyclohexylamines. It is often synthesized in clandestine laboratories and sold through various online platforms. The compound is not currently controlled under international drug conventions, which contributes to its availability and use in recreational settings.
Methoxphenidine can be synthesized using several methods, primarily involving standard organic chemistry techniques. Two notable procedures include:
Both methods have been reported to yield the product within a few days, utilizing commercially available reagents and solvents .
Methoxphenidine's molecular formula is C_17H_20N_2O, with a molecular weight of approximately 284.35 g/mol. The compound features a diphenyl structure with a methoxy group attached to one of the phenyl rings, contributing to its unique properties.
Methoxphenidine undergoes various chemical reactions typical for compounds with amine groups. Key reactions include:
The primary mechanism of action for methoxphenidine involves antagonism at the N-methyl-D-aspartate receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor's activity, methoxphenidine induces dissociative effects characterized by feelings of detachment from reality, sensory distortion, and altered perceptions of time and space.
Research indicates that methoxphenidine has a potency profile that ranks it among other NMDA antagonists, with specific binding affinities that can be quantitatively assessed using IC50 values in pharmacological studies .
Methoxphenidine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications.
Methoxphenidine has been primarily studied within the context of pharmacology due to its NMDA receptor antagonism. Its applications include:
Although it has not been widely adopted for therapeutic purposes due to safety concerns associated with recreational use, ongoing research may uncover potential medical applications or lead to better understanding its pharmacological profile.
Methoxphenidine (2-MeO-diphenidine; 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine) emerged as a designer drug following the 2013 United Kingdom ban on arylcyclohexylamines like methoxetamine. This strategic market entry positioned Methoxphenidine as a legal alternative to controlled dissociative anesthetics, capitalizing on structural modifications to circumvent existing drug legislation. Initial availability occurred through online gray market retailers and specialized "research chemical" vendors, predominantly in powdered or tablet formulations [1] [8].
European drug surveillance systems first documented Methoxphenidine in 2013–2014, coinciding with its proliferation across online marketplaces. User forums facilitated rapid dissemination of experiential reports and acquisition sources, driving consumer interest despite limited pharmacological data. Product seizure data highlights its presence in diverse jurisdictions: Japanese authorities identified Methoxphenidine in herbal incense blends (e.g., "Aladdin Spacial Edition"), while European customs intercepted powdered forms marketed as "not for human consumption" [1] [6] [8]. The substance's detection in poly-drug formulations—often combined with synthetic cannabinoids like 5F-AB-PINACA or stimulants—demonstrates its integration into broader NPS distribution networks [6].
Table 1: Documented Seizures and Product Forms of Methoxphenidine
| Jurisdiction | Year Documented | Product Form | Poly-Drug Combinations |
|---|---|---|---|
| United Kingdom | 2013 | Powder, Tablets | None (primary substance) |
| Japan | 2014 | Herbal incense blends | 5F-AB-PINACA, Benzylpiperazine |
| Germany | 2015 | Crystalline powder | Diphenidine, Synthetic cathinones |
| Sweden | 2015 | Tablets | Not specified |
Market prevalence peaked during 2014–2016, with user forum analyses indicating substantial interest from individuals seeking dissociative experiences. The compound’s persistence in online vendor inventories despite subsequent legal controls in China (2015), Sweden (2015), and Canada (2016) underscores the adaptive nature of NPS distribution networks [1] [6] [8].
Methoxphenidine belongs to the diarylethylamine class, characterized by a core structure featuring two aromatic rings (aryl groups) attached to an ethylamine backbone. Its specific chemical designation is (±)-1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, with a molecular formula of C₂₀H₂₅NO and a molar mass of 295.426 g·mol⁻¹. The molecule comprises a piperidine ring nitrogen-bonded to a chiral carbon center, which itself connects to a phenyl ring and an ortho-methoxylated phenyl ring [1] [5].
This architecture distinguishes Methoxphenidine from arylcyclohexylamine dissociatives (e.g., phencyclidine, ketamine), which incorporate a cyclohexane ring. Instead, the diarylethylamine scaffold prioritizes flexibility through single-bond linkages between the aryl groups and the central carbon. The ortho-methoxy substituent on one phenyl ring critically influences receptor binding kinetics and stereoselectivity. Research comparing structural isomers reveals that Methoxphenidine (2-MeO) exhibits higher NMDA receptor affinity than its 4-methoxy analogue but lower affinity than the 3-methoxy variant—a structure-activity relationship consistent across dissociative classes [1] [5] [6].
Table 2: Structural Comparison of Representative Dissociative Anesthetics
| Chemical Class | Prototype Compound | Core Structure Difference from Methoxphenidine | Primary Molecular Target |
|---|---|---|---|
| Diarylethylamine | Methoxphenidine | N/A (reference compound) | NMDA receptor |
| Arylcyclohexylamine | Phencyclidine | Cyclohexyl ring replaces one aryl group | NMDA receptor, σ receptors |
| Arylcyclohexylamine | Ketamine | Chlorophenyl ring; amino-cyclohexanone structure | NMDA receptor |
| Diarylethylamine | Diphenidine | Lacks methoxy substituent; two unsubstituted phenyl rings | NMDA receptor, dopamine transporter |
Pharmacologically, Methoxphenidine functions primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, disrupting glutamate-mediated neurotransmission. Additional interactions with sigma receptors (σ1, σ2) and monoamine transporters (dopamine, norepinephrine) contribute to its complex psychoactive profile, though with lower affinity than its action at the NMDA receptor [5] [7].
Methoxphenidine originated not as a designer drug but as a pharmaceutical candidate. A 1989 patent (EP0346791) filed by Searle LLC detailed its synthesis alongside structurally related diarylethylamines for treating neurotoxic injury associated with conditions like cerebral ischemia or anoxia. The patent proposed NMDA receptor antagonism as a neuroprotective mechanism, with Methoxphenidine identified among compounds showing therapeutic potential in preclinical models [1] [3]. Despite this patented application, Methoxphenidine never underwent clinical development or reached formal pharmaceutical markets, likely due to efficacy or safety considerations during early-stage research [5].
The compound remained obscure until circa 2013, when underground chemists revisited Searle’s patent literature seeking non-scheduled alternatives to regulated dissociatives. Synthesis scaled rapidly to supply online vendors, leveraging legal loopholes permitting sale as "research chemicals." This transition exemplifies "patent mining"—a process whereby abandoned pharmaceutical candidates are repurposed as recreational NPS [1] [8]. User reports from 2013–2014 described Methoxphenidine’s effects as dissociative and stimulant-like, sometimes lasting over 24 hours, cementing its position within the NPS landscape despite emerging safety concerns [8].
Table 3: Historical Timeline of Methoxphenidine Development
| Year | Event | Context |
|---|---|---|
| 1989 | Patent filing by Searle LLC | Protection granted for 1,2-diarylethylamine derivatives as neuroprotectants |
| 1989–2012 | No significant activity | Compound remained within pharmaceutical archives without commercial development |
| 2013 | First appearance in online drug markets | Marketed as "legal" methoxetamine replacement following UK bans |
| 2014–2015 | Initial regulatory controls | China, Sweden, and Canada implement scheduling restrictions |
| 2015–present | Continued illicit availability | Persists in online markets despite increasing global controls |
Regulatory responses emerged within two years of recreational appearance. China added Methoxphenidine to its controlled substances list in October 2015, followed by Sweden and Canada (2016). These controls specifically reference Methoxphenidine’s chemical structure, reflecting concerns over its psychoactive risks and divergence from intended pharmaceutical applications [1] [6] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1